2-(5-methoxy-2-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)-N-(p-tolyl)acetamide

Description

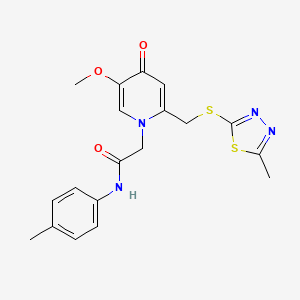

This compound is a pyridine-based acetamide derivative featuring a 5-methoxy-substituted pyridinone core. Key structural elements include:

- A 4-oxopyridin-1(4H)-yl ring substituted at position 2 with a ((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl group.

- A 1,3,4-thiadiazole ring at the 2-position, contributing sulfur-based electron-withdrawing properties.

Synthetic routes for analogous compounds suggest that the thiadiazole-thio-methyl group could be introduced via nucleophilic substitution or coupling reactions involving thiol-containing intermediates, as seen in the synthesis of related thiadiazole-acetamide hybrids . The methoxy group on the pyridine ring may improve metabolic stability compared to hydroxylated analogs .

Properties

IUPAC Name |

2-[5-methoxy-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxopyridin-1-yl]-N-(4-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O3S2/c1-12-4-6-14(7-5-12)20-18(25)10-23-9-17(26-3)16(24)8-15(23)11-27-19-22-21-13(2)28-19/h4-9H,10-11H2,1-3H3,(H,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDHCFVHKNHMQTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C=C2CSC3=NN=C(S3)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Overview

The compound 2-(5-methoxy-2-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)-N-(p-tolyl)acetamide (CAS Number: 933252-57-4) is a complex organic molecule characterized by a unique combination of functional groups that suggest potential pharmacological applications. This article delves into its biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, supported by various studies and findings.

Molecular Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 416.5 g/mol. The structure includes a pyridine ring, thiadiazole moiety, and methoxy and p-tolyl substituents, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₀N₄O₃S₂ |

| Molecular Weight | 416.5 g/mol |

| CAS Number | 933252-57-4 |

| Key Functional Groups | Thiadiazole, Pyridine |

Anti-inflammatory Activity

Preliminary studies indicate that the compound exhibits anti-inflammatory properties , likely due to the presence of the thiadiazole and pyridine structures. These groups are known to interact with biological targets such as enzymes involved in inflammatory pathways. For instance, compounds with similar structures have demonstrated inhibition of pro-inflammatory cytokines in vitro.

Antimicrobial Activity

The compound has shown promising antimicrobial activity against various bacterial strains. A study highlighted that derivatives of thiadiazole exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Potential

Research indicates that the compound may act as an anticancer agent . Structure–activity relationship (SAR) studies reveal that modifications in the molecular structure can enhance its cytotoxic effects against cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer). The presence of electron-withdrawing groups has been correlated with increased potency against these cell lines.

Case Studies and Research Findings

-

Structure–Activity Relationship (SAR) Studies :

- Compounds similar to our target have been evaluated for their anticancer potential. Modifications at specific positions on the aromatic rings have been shown to significantly alter biological activity.

- For example, derivatives with para-substituted halogens demonstrated enhanced activity against MCF-7 cells compared to unsubstituted analogs .

- Antioxidant Activity :

-

Enzyme Inhibition :

- Compounds containing thiadiazole rings have been studied for their ability to inhibit aldose reductase (ALR2), an enzyme implicated in diabetic complications. The inhibition constants (IC50 values) varied significantly among derivatives, indicating that structural modifications can enhance inhibitory activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Insights

Substitution of 1,3,4-thiadiazole with 1,3,4-oxadiazole (e.g., ) decreases sulfur content, which may reduce metabolic stability but improve solubility .

Substituent Effects :

- The p-tolyl group in the target compound likely enhances hydrophobic interactions compared to smaller aryl groups (e.g., phenyl in ).

- Methoxy groups (as in the target and ) are associated with improved pharmacokinetic profiles due to reduced oxidative metabolism .

Biological Performance :

Q & A

Q. What are the key synthetic routes for this compound, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, including:

- Thioether linkage formation : Coupling of 5-methyl-1,3,4-thiadiazole-2-thiol with a chloromethylpyridinone intermediate under basic conditions (e.g., K₂CO₃ in DMF) .

- Acetamide functionalization : Reacting the intermediate with p-toluidine derivatives using coupling agents or chloroacetyl chloride .

- Optimization : Yields depend on solvent choice (DMF or acetone), temperature (room temperature to reflux), and catalyst/base selection. For example, sodium hydride improves thiolate nucleophilicity in thioether formation . Key Data: Typical reaction times range from 4–8 hours, with yields of 60–75% reported for analogous thiadiazole-acetamide derivatives .

Q. Which spectroscopic techniques are critical for structural confirmation?

- NMR Spectroscopy :

- ¹H NMR : Look for characteristic shifts: pyridinone C=O (δ ~170 ppm in ¹³C), p-tolyl aromatic protons (δ ~7.1–7.3 ppm), and thiadiazole methyl groups (δ ~2.5 ppm) .

- IR Spectroscopy : Peaks at ~1650–1700 cm⁻¹ (amide C=O), ~1250 cm⁻¹ (C-O of methoxy), and ~650 cm⁻¹ (C-S) confirm functional groups .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z ~430–450) align with theoretical molecular weights .

Q. How is purity assessed during synthesis?

- TLC Monitoring : Ethyl acetate/hexane (3:7) is a common solvent system for tracking reaction progress .

- HPLC : Reverse-phase columns (C18) with acetonitrile/water gradients assess purity (>95% required for pharmacological studies) .

Advanced Research Questions

Q. How can conflicting biological activity data be resolved?

Discrepancies in activity (e.g., variable IC₅₀ values in enzyme assays) may arise from:

- Impurity profiles : Side products (e.g., unreacted thiols or oxidized byproducts) can interfere. Use preparative HPLC for purification .

- Solubility differences : DMSO stock solutions may aggregate; verify solubility in assay buffers via dynamic light scattering .

- Structural analogs : Compare with derivatives (e.g., oxadiazole vs. thiadiazole) to isolate the pharmacophore .

Q. What computational strategies predict binding modes and mechanism of action?

- Molecular Docking : Use PubChem 3D structures (CID: [Insert CID if available]) to model interactions with targets (e.g., kinase enzymes). Software like AutoDock Vina identifies key hydrogen bonds with thiadiazole sulfur and acetamide carbonyl .

- MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories to validate docking results .

Q. How does pH and temperature affect compound stability?

- pH Stability : The compound degrades in acidic conditions (pH < 3) via hydrolysis of the acetamide bond. Neutral to basic conditions (pH 7–9) preserve integrity for >48 hours .

- Thermal Stability : Decomposition occurs above 150°C (DSC/TGA data). Store at –20°C in inert atmospheres for long-term stability .

Q. What are the strategies to improve metabolic stability?

- Deuterium Labeling : Replace methoxy hydrogens with deuterium to slow oxidative metabolism .

- Prodrug Design : Mask the pyridinone carbonyl as an ester to enhance oral bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.